

Application Notes and Protocols: Propyl Hexanoate as a Flavor Ingredient in Beverages

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Compound of Interest

Compound Name: *Propyl hexanoate*

Cat. No.: *B1201940*

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Introduction

Propyl hexanoate, also known as propyl caproate, is a flavoring substance valued for its characteristic fruity and sweet aroma, often described as reminiscent of pineapple and blackberry.[1][2] As a Generally Recognized as Safe (GRAS) ingredient affirmed by the Flavor and Extract Manufacturers Association (FEMA), its use in non-alcoholic beverages is well-established.[3][4] This document provides detailed application notes and experimental protocols for the effective use and analysis of **propyl hexanoate** in beverage formulations.

Propyl hexanoate is an ester formed from the condensation of propanol and hexanoic acid.[2] Its chemical and physical properties are summarized in Table 1. It is a colorless liquid that is practically insoluble in water but soluble in alcohol and oils, a characteristic that influences its incorporation into beverage systems.

Data Presentation

Chemical and Physical Properties

Property	Value	Reference(s)
Synonyms	Propyl caproate, n-Propyl hexanoate	
FEMA Number	2949	
CAS Number	626-77-7	
Molecular Formula	C ₉ H ₁₈ O ₂	
Molecular Weight	158.24 g/mol	
Appearance	Colorless liquid	
Odor/Flavor Profile	Sweet, fruity, pineapple, blackberry, green	
Boiling Point	187 °C (lit.)	
Density	0.867 g/mL at 25 °C (lit.)	
Solubility in Water	Practically insoluble	
Solubility	Soluble in alcohol and oils	

Regulatory and Usage Levels

Regulation/Guideline	Status/Level	Reference(s)
FEMA GRAS	GRAS (Flavoring Agent)	
JECFA	No safety concern at current levels of intake when used as a flavouring agent.	
Typical Usage Level (Non-alcoholic beverages)	Up to 2.20 ppm	

Sensory Thresholds (Comparative Data)

While specific sensory threshold data for **propyl hexanoate** in various beverage matrices is not readily available in published literature, data for structurally similar esters can provide a

useful reference for initial formulation work.

Compound	Matrix	Detection Threshold (ppb)	Reference(s)
Butyl hexanoate	Water	700	
Ethyl hexanoate	Apple Juice	Not specified, but studied	
Amyl acetate	Water	Not specified, but studied	
Ethyl acetate	Water	245	
Butyl acetate	Water	4.3	

Note: Sensory thresholds are highly dependent on the matrix (e.g., water, juice, carbonated beverage) and the sensory methodology employed. It is crucial to determine the specific threshold for **propyl hexanoate** in the intended beverage base.

Experimental Protocols

Sensory Analysis

This protocol outlines the ascending forced-choice method for determining the detection threshold of **propyl hexanoate** in a beverage.

Objective: To determine the lowest concentration of **propyl hexanoate** that is detectably different from a blank sample.

Materials:

- **Propyl hexanoate** (food grade)
- Beverage base (e.g., carbonated water, unflavored juice)
- Series of calibrated glassware (volumetric flasks, pipettes)
- Sensory evaluation booths with controlled lighting and temperature
- Odor-free sample cups with lids, coded with random three-digit numbers
- Palate cleansers (e.g., unsalted crackers, distilled water)

Procedure:

- **Panelist Selection:** Recruit a panel of at least 25-30 individuals who are regular consumers of the beverage type or trained sensory panelists.

- Stock Solution Preparation: Prepare a stock solution of **propyl hexanoate** in a suitable solvent (e.g., ethanol) at a known concentration.
- Sample Preparation:
 - Prepare a series of dilutions of the **propyl hexanoate** stock solution in the beverage base. The concentration steps should be in a geometric progression (e.g., a factor of 2 or 3).
 - The range of concentrations should bracket the expected threshold. Based on typical usage levels, an initial range of 0.1 ppb to 10 ppm is recommended.
- Test Administration (Triangle Test):
 - For each concentration level, present panelists with three samples: two are the blank beverage base, and one contains the **propyl hexanoate** dilution. The order of presentation should be randomized for each panelist.
 - Instruct panelists to taste each sample from left to right and identify the "odd" or "different" sample.
 - Panelists must choose one sample, even if they are guessing.
 - Provide palate cleansers and enforce a waiting period between sample sets to minimize sensory fatigue.
- Data Analysis:
 - For each concentration, tabulate the number of correct identifications.
 - The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample above chance (which is 33.3% for a triangle test). Statistical analysis (e.g., using binomial distribution tables) should be used to determine the significance of the results.

Objective: To characterize the sensory profile of a beverage containing **propyl hexanoate**.

Materials:

- Beverage samples with and without a known concentration of **propyl hexanoate**.
- A panel of 8-12 trained descriptive analysis panelists.
- Sensory evaluation software or ballots.
- Reference standards for relevant aroma and flavor attributes (e.g., pineapple, blackberry, sweet, green).

Procedure:

- **Lexicon Development:** In initial sessions, have the trained panel identify and define the key sensory attributes of the beverage with and without **propyl hexanoate**. The lexicon should include terms for aroma, flavor, and mouthfeel.
- **Panelist Training:** Train the panelists on the developed lexicon using the reference standards to ensure they can consistently identify and rate the intensity of each attribute.
- **Sample Evaluation:**
 - Present the coded samples to the panelists in a randomized order.
 - Panelists individually rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very intense").
- **Data Analysis:**
 - Analyze the intensity ratings for each attribute using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences between the samples.
 - The results can be visualized using spider plots to compare the sensory profiles.

Chemical Analysis

This protocol describes a method for the quantification of **propyl hexanoate** in a beverage matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with liquid-liquid extraction (LLE).

Objective: To accurately determine the concentration of **propyl hexanoate** in a beverage sample.

Materials and Equipment:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Capillary GC column suitable for volatile compound analysis (e.g., DB-5ms or equivalent)
- **Propyl hexanoate** standard (high purity)
- Internal standard (e.g., ethyl heptanoate or other suitable ester not present in the sample)
- Dichloromethane (DCM), HPLC grade
- Anhydrous sodium sulfate
- Separatory funnels
- Centrifuge and centrifuge tubes
- Rotary evaporator or nitrogen stream evaporator

Procedure:

- Standard Preparation:
 - Prepare a stock solution of **propyl hexanoate** in DCM.
 - Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range in the beverage samples.
 - Spike each calibration standard with a constant concentration of the internal standard.
- Sample Preparation (Liquid-Liquid Extraction):
 - Measure a known volume (e.g., 50 mL) of the beverage into a separatory funnel.

- Spike the sample with the internal standard at the same concentration as the calibration standards.
- Add a known volume of DCM (e.g., 25 mL) to the separatory funnel.
- Shake vigorously for 2 minutes, periodically venting the funnel.
- Allow the layers to separate and collect the organic (DCM) layer.
- Repeat the extraction twice more with fresh DCM.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
- GC-MS Analysis:
 - Inject 1 μ L of the concentrated extract into the GC-MS.
 - GC Conditions (example):
 - Injector temperature: 250 °C
 - Oven program: 40 °C (hold 2 min), ramp to 240 °C at 5 °C/min, hold 5 min.
 - Carrier gas: Helium at a constant flow of 1 mL/min.
 - MS Conditions (example):
 - Ion source temperature: 230 °C
 - Electron ionization (EI) at 70 eV.
 - Acquisition mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of **propyl hexanoate** (e.g., m/z 43, 60, 71, 89, 117) and the internal standard.
- Data Analysis:

- Construct a calibration curve by plotting the ratio of the peak area of **propyl hexanoate** to the peak area of the internal standard against the concentration of **propyl hexanoate**.
- Calculate the concentration of **propyl hexanoate** in the beverage sample using the calibration curve.

Stability Testing

Objective: To evaluate the stability of **propyl hexanoate** in a beverage under different storage conditions (pH, temperature, and light).

Procedure:

- Sample Preparation:
 - Prepare a batch of the beverage base and spike it with a known concentration of **propyl hexanoate** (e.g., 5 ppm).
 - Adjust the pH of different aliquots of the spiked beverage to desired levels (e.g., pH 3.0, 5.0, 7.0) using food-grade acids or bases.
 - Dispense the aliquots into appropriate containers (e.g., clear and amber glass vials).
- Storage Conditions:
 - Temperature: Store sets of samples at different temperatures (e.g., refrigerated at 4°C, room temperature at 25°C, and accelerated at 40°C).
 - Light: For each temperature, store one set of samples in clear vials exposed to light and another set in amber vials to protect from light.
- Analysis:
 - At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw samples from each storage condition.
 - Analyze the concentration of **propyl hexanoate** in each sample using the GC-MS method described in section 3.2.1.

- Conduct sensory analysis (e.g., triangle test against a freshly prepared sample) to determine if any changes in flavor are perceptible.
- Data Analysis:
 - Plot the concentration of **propyl hexanoate** as a function of time for each condition.
 - Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the rate constants and half-life of **propyl hexanoate** under each condition.
 - Correlate the chemical degradation with the results of the sensory analysis.

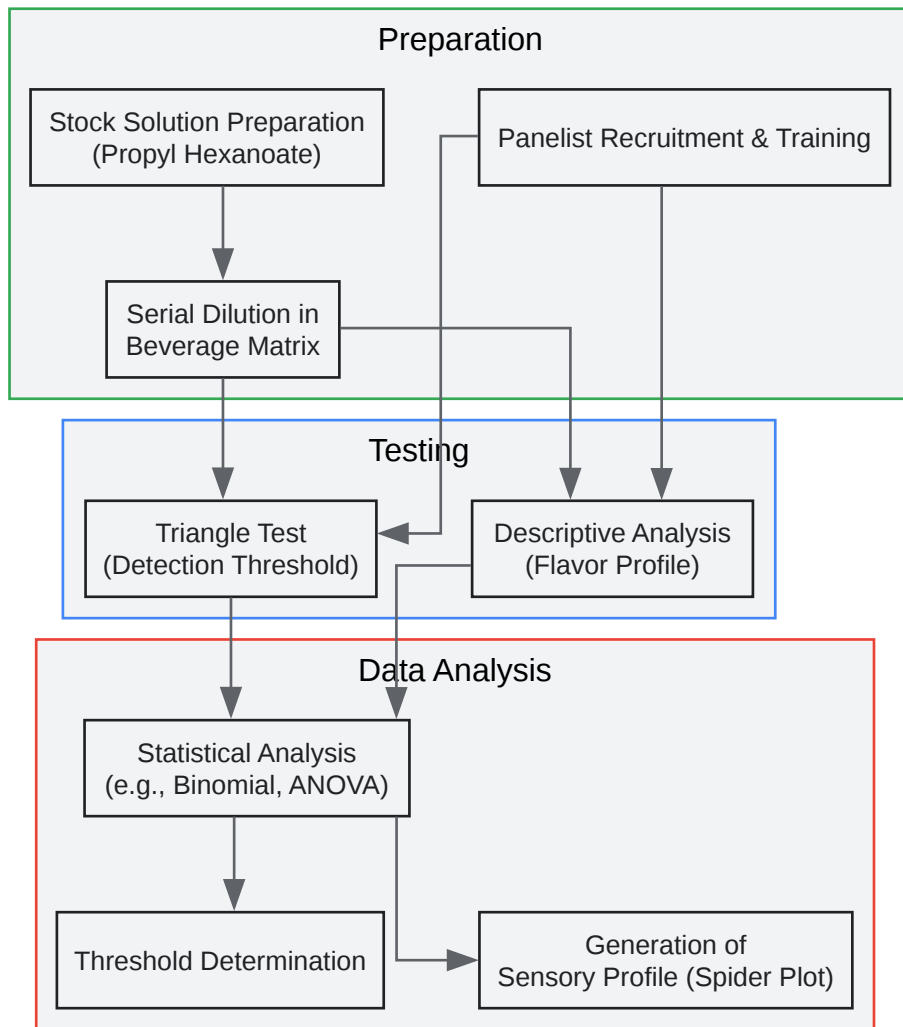
Signaling Pathways and Experimental Workflows

Perception of Fruity Esters

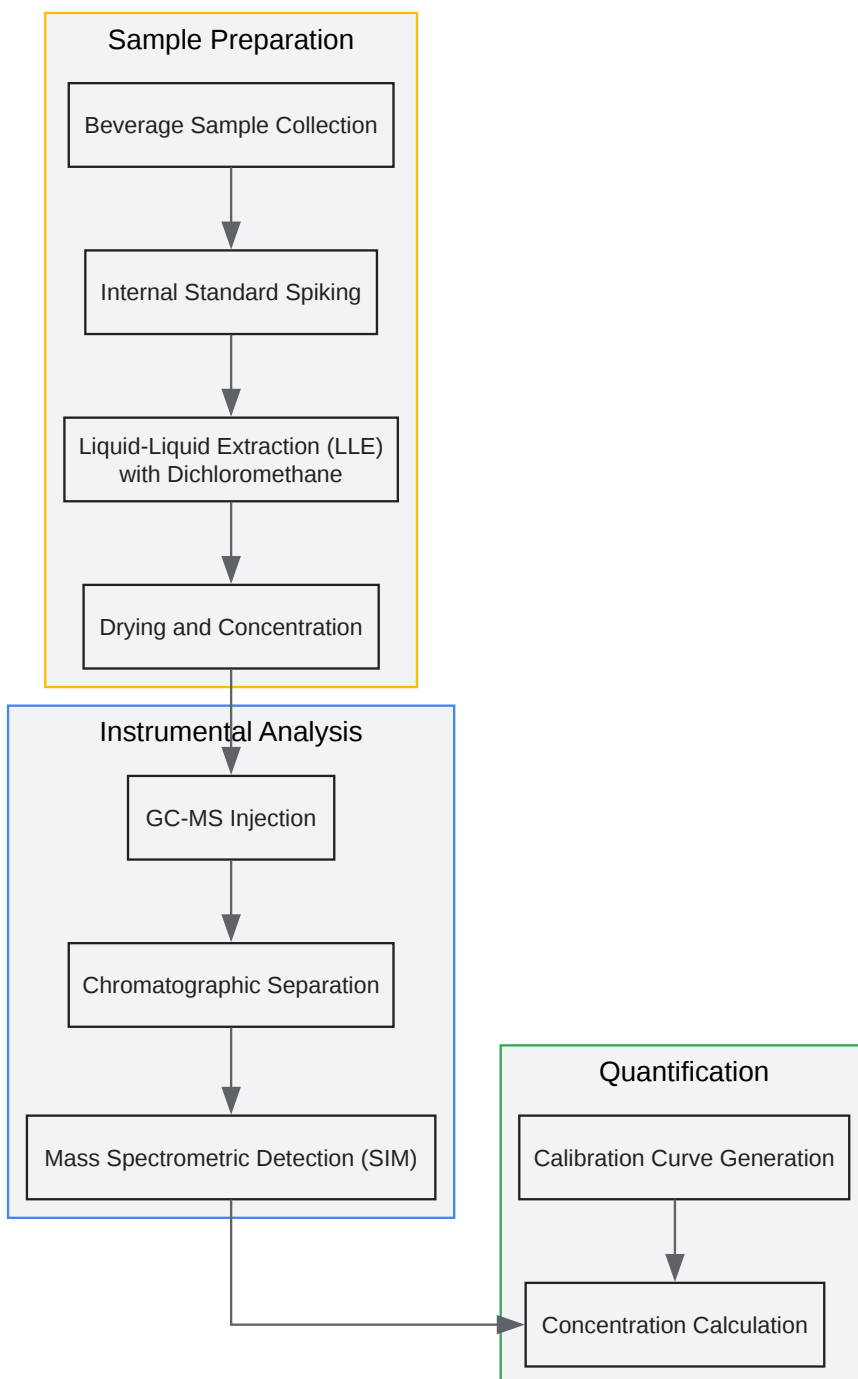
The perception of fruity esters like **propyl hexanoate** is primarily mediated by olfactory receptors (ORs), which are a class of G-protein coupled receptors (GPCRs) located in the olfactory sensory neurons of the nasal cavity. While specific receptors for **propyl hexanoate** have not been definitively identified, the general mechanism involves the binding of the ester to a combination of ORs. This binding event triggers a conformational change in the receptor, initiating an intracellular signaling cascade that ultimately leads to the generation of a nerve impulse. This signal is then transmitted to the olfactory bulb in the brain, where the pattern of activated neurons is interpreted as a specific scent. The functional group and carbon chain length of the ester are key determinants of which ORs are activated.

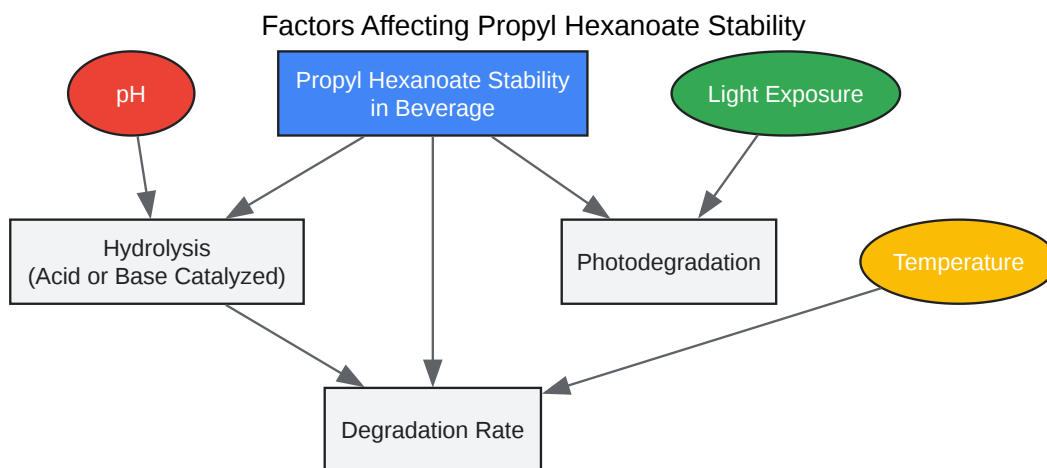
Diagrams

Sensory Analysis Workflow for Propyl Hexanoate



Chemical Analysis Workflow for Propyl Hexanoate





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